tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid
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Overview
Description
tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Carbamate Group: The carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate under basic conditions.
Methylation: The methylcarbamoyl group is added through a methylation reaction using methyl isocyanate or a similar reagent.
Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, amines, under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-(piperidin-4-yl)carbamate: Similar structure but lacks the methylcarbamoyl group.
tert-butyl methyl(piperidin-4-yl)carbamate: Similar structure but with different substituents on the piperidine ring.
Uniqueness
The uniqueness of tert-butyl N-[4-(methylcarbamoyl)piperidin-4-yl]carbamate, acetic acid lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2792200-52-1 |
---|---|
Molecular Formula |
C14H27N3O5 |
Molecular Weight |
317.4 |
Purity |
95 |
Origin of Product |
United States |
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